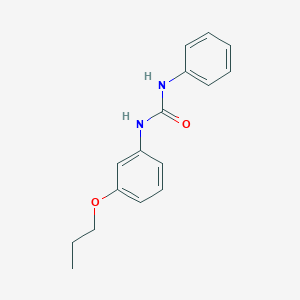
N-phenyl-N'-(3-propoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N'-(3-propoxyphenyl)urea, also known as propoxur, is a carbamate insecticide that is widely used in agriculture and household settings. It is a white crystalline solid with a molecular weight of 209.25 g/mol and a melting point of 142-143°C. Propoxur is known for its effectiveness against a wide range of pests, including cockroaches, mosquitoes, and flies. In
Mécanisme D'action
Propoxur works by inhibiting acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, N-phenyl-N'-(3-propoxyphenyl)urea causes an accumulation of acetylcholine, a neurotransmitter, in the nervous system, leading to overstimulation of the nerves and ultimately paralysis of the target pest.
Biochemical and Physiological Effects:
Propoxur has been shown to have a range of biochemical and physiological effects on insects. It has been shown to disrupt the normal functioning of the nervous system, leading to paralysis and death. It has also been shown to interfere with the metabolism of insects, leading to a reduction in energy production and an increase in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Propoxur has several advantages as an insecticide for laboratory experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. It is also effective against a wide range of pests, making it useful for a variety of experiments. However, N-phenyl-N'-(3-propoxyphenyl)urea also has several limitations. Its toxicity to humans and other non-target organisms can make it difficult to work with, and its effectiveness can be reduced by the development of resistance in target pests.
Orientations Futures
There are several areas of future research that could be explored with regards to N-phenyl-N'-(3-propoxyphenyl)urea. One area of interest is the development of new formulations or delivery methods that can increase the effectiveness of N-phenyl-N'-(3-propoxyphenyl)urea while reducing its toxicity to non-target organisms. Another area of interest is the investigation of the potential health effects of N-phenyl-N'-(3-propoxyphenyl)urea exposure in humans, particularly in occupational settings. Finally, there is a need for continued research into the mechanisms of insecticide resistance, in order to develop new strategies for controlling pests.
Méthodes De Synthèse
Propoxur can be synthesized by reacting phenyl isocyanate with 3-propoxyaniline in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of a urea intermediate, which is then converted to N-phenyl-N'-(3-propoxyphenyl)urea by the addition of phosgene.
Applications De Recherche Scientifique
Propoxur has been extensively studied for its insecticidal properties and has been used in a variety of scientific research applications. It has been used to study the effects of insecticides on the nervous system, as well as to investigate the mechanisms of insecticide resistance. Propoxur has also been used as a model compound for studying the metabolism and toxicity of carbamate insecticides.
Propriétés
Nom du produit |
N-phenyl-N'-(3-propoxyphenyl)urea |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-phenyl-3-(3-propoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H2,17,18,19) |
Clé InChI |
VDLMAJBCZDPUSW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B266981.png)
![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)
![3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B266985.png)
![3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B266987.png)
![N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B266988.png)
![N-isopropyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266989.png)
![N-butyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266990.png)
![4-[(3-phenylpropanoyl)amino]-N-propylbenzamide](/img/structure/B266991.png)
![N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide](/img/structure/B266994.png)
![3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266995.png)
![2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266997.png)
![N-(sec-butyl)-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B266998.png)
![2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266999.png)